2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide
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Description
2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 436.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.1383406 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation. It has been granted orphan designation for the treatment of myelofibrosis , suggesting that it may target cells or pathways involved in this disease.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in myelofibrosis, given its potential therapeutic application in this disease . Myelofibrosis is a disease in which fibrous tissue forms in the bone marrow, interfering with normal blood cell production . The compound may affect pathways involved in fibrous tissue formation or blood cell production.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential therapeutic effects in myelofibrosis . This could include reducing fibrous tissue formation in the bone marrow, enhancing normal blood cell production, or other effects that alleviate the symptoms of myelofibrosis.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c22-20-11-9-19(10-12-20)16-24-14-5-15-25(29(24,27)28)17-21(26)23-13-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12H,4-5,8,13-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAXRHFEGKCLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)CC(=O)NCCCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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